D-(+)-Maltose is a disaccharide composed of two glucose units linked by an α(1→4) bond. It is a reducing sugar, produced by the enzymatic hydrolysis of starch, primarily by the enzyme amylase. [, , , , ] It is found naturally in germinating grains, and as an intermediate in the digestion of starch in mammals. [, , ]
In scientific research, D-(+)-Maltose is frequently used as:* A carbon source in microbial growth media. []* A model compound for studying carbohydrate chemistry and biochemistry. [, ]* A substrate for enzymatic reactions. [, ]* A component in the synthesis of more complex molecules. []* A contrast agent for magnetic resonance imaging (MRI). []
D-(+)-Maltose consists of two glucose units linked by an α(1→4) glycosidic bond. [, , ]
* The two glucose rings can adopt various conformations relative to each other, with the ϕ/ψ dihedral angles describing the glycosidic linkage.* The preferred conformation in solution is influenced by factors such as solvent, temperature, and the presence of other molecules. []* Molecular dynamics simulations have been employed to study the conformational dynamics of maltose and its interactions with water molecules. []* These studies provide insights into the preferred conformations, hydrogen bonding patterns, and flexibility of the molecule. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: